Me-QNB

Description

Structure

3D Structure of Parent

Properties

CAS No. |

71861-83-1 |

|---|---|

Molecular Formula |

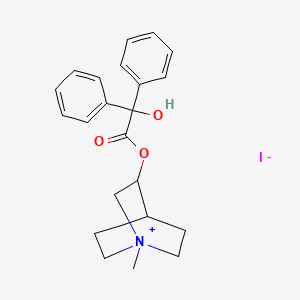

C22H26INO3 |

Molecular Weight |

479.4 g/mol |

IUPAC Name |

(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;iodide |

InChI |

InChI=1S/C22H26NO3.HI/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1 |

InChI Key |

YCVUWYMRBRAYRO-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[I-] |

Origin of Product |

United States |

^ 3 $h Qnb for Binding Assays

Pathways for the Radiosynthesis of Carbon-11 Labeled Me-QNB ([¹¹C]this compound)

The radiolabeling of this compound with the positron-emitting isotope Carbon-11 (¹¹C) is crucial for its application as a radiotracer in Positron Emission Tomography (PET) studies, primarily for imaging muscarinic acetylcholine (B1216132) receptors (mAChRs) in the brain and other tissues. Due to the short half-life of ¹¹C (approximately 20.4 minutes), rapid and efficient radiosynthesis methods are essential for producing [¹¹C]this compound with sufficient specific activity and radiochemical purity for research applications.

The most common and effective pathway for the radiosynthesis of [¹¹C]this compound involves the N-alkylation of the desmethyl precursor, 4-diphenylacetoxy-N-desmethylpiperidinium bromide (desmethyl-QNB), using [¹¹C]methyl iodide ([¹¹C]CH₃I) as the radiolabeling agent. [¹¹C]CH₃I is typically produced from cyclotron-produced [¹¹C]CO₂ via established methods, often involving reduction to [¹¹C]CH₄ followed by reaction with iodine.

The radiosynthesis proceeds via a nucleophilic substitution reaction. Desmethyl-QNB, acting as a nucleophile, reacts with the electrophilic [¹¹C]CH₃I. The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF) or acetonitrile, often with the addition of a base to facilitate the reaction, although the precursor itself is a bromide salt and can react directly. Heating the reaction mixture accelerates the alkylation.

The general reaction scheme can be represented as:

Desmethyl-QNB + [¹¹C]CH₃I → [¹¹C]this compound + HBr (or salt byproduct)

Following the methylation reaction, the crude reaction mixture contains [¹¹C]this compound along with unreacted precursor, potential side products, and residual reagents. Purification is mandatory to isolate the radiochemically pure product suitable for intravenous injection in research subjects (e.g., animals for preclinical studies). High-Performance Liquid Chromatography (HPLC) is the standard method for purification. A semi-preparative reverse-phase HPLC column is commonly used, employing a mobile phase typically consisting of a mixture of water or buffer and an organic solvent (e.g., ethanol (B145695) or acetonitrile). The fraction containing [¹¹C]this compound is collected, and the solvent is removed, often by evaporation or formulation directly into a sterile saline solution.

Automated synthesis modules are widely used for [¹¹C]this compound production to minimize radiation exposure, improve reproducibility, and shorten synthesis time. These modules integrate the production of [¹¹C]CH₃I, the methylation reaction, and the HPLC purification steps.

Typical radiochemical yields for this method, starting from the end of radionuclide production (EON), range from 20% to 60% (non-decay corrected), achieved within a total synthesis time (including purification and formulation) of approximately 30-45 minutes. The specific activity of the produced [¹¹C]this compound is generally high, suitable for tracer-level studies, often exceeding 37 GBq/µmol (1 Ci/µmol) at EON, depending on the specific activity of the [¹¹C]CH₃I used and the amount of precursor. Radiochemical purity typically exceeds 95-99%.

Research findings have explored variations in solvent, temperature, reaction time, and precursor amount to optimize yield and specific activity. For instance, studies have shown that using anhydrous conditions and optimizing the amount of desmethyl-QNB precursor are critical for maximizing the incorporation of the limited quantity of [¹¹C]CH₃I and achieving high specific activity. The use of different leaving groups on the methylating agent (e.g., [¹¹C]methyl triflate) has also been investigated, sometimes offering advantages in reactivity but requiring different production methods for the labeling agent. However, the [¹¹C]CH₃I route remains the most prevalent due to its robustness and the widespread availability of [¹¹C]CH₃I synthesis modules.

The table below summarizes typical parameters and outcomes for the radiosynthesis of [¹¹C]this compound using the [¹¹C]CH₃I methylation method based on reported research findings:

| Parameter | Typical Range / Value | Notes |

| Radiosynthetic Method | N-alkylation with [¹¹C]CH₃I | Most common route |

| Precursor | Desmethyl-QNB | 4-diphenylacetoxy-N-desmethylpiperidinium bromide |

| Solvent | DMF, Acetonitrile | Anhydrous conditions preferred |

| Labeling Agent | [¹¹C]CH₃I | Produced from [¹¹C]CO₂ or [¹¹C]CH₄ |

| Reaction Temperature | Room Temperature to ~80°C | Heating accelerates reaction |

| Reaction Time | 2-10 minutes | Rapid reaction due to ¹¹C half-life |

| Purification Method | Reverse-phase HPLC | Essential for radiochemical purity |

| Total Synthesis Time | 30-45 minutes (from EON) | Includes production, reaction, purification, formulation |

| Radiochemical Yield | 20-60% (non-decay corrected) | Depends on optimization and EON |

| Specific Activity (EON) | > 37 GBq/µmol (1 Ci/µmol) | Can be significantly higher with high activity [¹¹C]CH₃I |

| Radiochemical Purity | > 95-99% | Achieved after HPLC purification |

Note: The table above presents typical data ranges based on various research reports. Actual values may vary depending on specific synthesis protocols, equipment, and cyclotron performance. This data is presented for informational purposes and is based on published research findings.

The consistent and reproducible production of high-quality [¹¹C]this compound via this established method is fundamental for its continued use in PET research to quantify mAChR density and study receptor occupancy in various physiological and pathological conditions.

Assessment of Radiochemical Purity and Specific Activity for Research Use

For radiolabeled compounds like [¹¹C]this compound or tritiated N-methyl quinuclidinyl benzilate ([³H]MQNB), assessing radiochemical purity and specific activity is critical for accurate and reliable research results. researchgate.netpsu.edusnmjournals.org

Radiochemical purity refers to the proportion of the total radioactivity that is in the desired chemical form. High radiochemical purity ensures that the observed binding or distribution is due to the intended radioligand and not radioactive impurities. Methods like High-Performance Liquid Chromatography (HPLC) are commonly used to assess radiochemical purity. researchgate.net For instance, the synthesis of [¹¹C]this compound has reported radiochemical purity exceeding 99.5% after purification by reverse phase HPLC. researchgate.net

Specific activity is the amount of radioactivity per unit mass of the compound. High specific activity is often desirable in receptor binding studies and imaging to maximize the signal-to-noise ratio and to be able to detect low concentrations of receptors. psu.edusnmjournals.org The specific activity obtained for [¹¹C]this compound in a reported synthesis was 137 ± 5 GBq/µmol. researchgate.net For [³H]MQNB, commercial preparations have been reported with specific activity around 30 Ci/millimol. psu.edu

Muscarinic Acetylcholine Receptor Binding Characteristics of Me Qnb

Ligand Binding Affinity and Selectivity Profiling in Receptor Preparations

Studies investigating the binding of muscarinic ligands often utilize receptor preparations from various tissues or cells expressing specific receptor subtypes. These studies provide insights into the affinity and selectivity of compounds like Me-QNB for muscarinic acetylcholine (B1216132) receptors.

Saturation Binding Analyses (Bmax and Kd determination)

Saturation binding experiments are fundamental in characterizing the interaction between a ligand and its receptor, allowing for the determination of receptor density (Bmax) and the equilibrium dissociation constant (Kd). While direct saturation binding data for this compound is not extensively detailed in the provided results, studies on its parent compound, QNB, offer relevant insights. For instance, saturation binding analysis of [³H]QNB to muscarinic receptors in insect brain membranes yielded high affinities with Kd values in the sub-nanomolar range (0.47 nM in honey bees, 0.17 nM in houseflies, and 0.13 nM in the cockroach). nih.gov The receptor concentration (Bmax) in these preparations was found to be relatively low, ranging from 64.7 to 108 fmol/mg protein. nih.gov Another study using [³H]QNB binding to muscarinic receptors in swine tracheal smooth muscle reported an apparent Kd of 51 ± 20 pM and a Bmax of 2.17 ± 0.27 pmole/mg protein. capes.gov.br In mouse pituitary tumor cells, (-)-[³H]QNB binding demonstrated a uniform population of specific, saturable sites with an apparent Kd of 34 pM. nih.gov These findings for QNB suggest that this compound, being a closely related structure, would likely exhibit high affinity binding to muscarinic receptors, although its specific Kd and Bmax values might vary depending on the receptor source and experimental conditions.

| Ligand | Receptor Source | Kd (nM) | Bmax (fmol/mg protein) | Citation |

| [³H]QNB | Honey bee brain membranes | 0.47 | 108 | nih.gov |

| [³H]QNB | Housefly brain membranes | 0.17 | 64.7 | nih.gov |

| [³H]QNB | Cockroach brain membranes | 0.13 | 108 | nih.gov |

| [³H]QNB | Swine tracheal smooth muscle | 0.051 ± 0.020 | 2170 ± 270 | capes.gov.br |

| (-)-[³H]QNB | Mouse pituitary tumor cells | 0.034 | Not specified | nih.gov |

Note: Bmax for swine tracheal smooth muscle converted from pmole/mg to fmol/mg.

Competitive Binding Assays with Other Muscarinic Ligands

Competitive binding assays are used to determine the affinity of unlabeled ligands by their ability to displace a radiolabeled ligand from the receptor. Studies using [³H]QNB as the radiolabeled ligand have investigated the competitive binding of various muscarinic antagonists. Nonselective muscarinic antagonists such as atropine (B194438), scopolamine (B1681570), and QNB itself competitively inhibited [³H]QNB binding with inhibition constants (Ki) in the nanomolar range. capes.gov.br This competitive displacement indicates that these ligands bind to the same or an allosterically coupled site as QNB. While direct competitive binding data for this compound against a radiolabeled ligand was not specifically found, its structural similarity to QNB and N-methyl scopolamine suggests it would also compete for the orthosteric binding site of muscarinic receptors.

Receptor Subtype Discrimination (M1, M2, M3, M4, M5)

The muscarinic acetylcholine receptor family consists of five subtypes: M1, M2, M3, M4, and M5. Understanding the selectivity of a ligand for these subtypes is crucial for determining its potential therapeutic applications and predicting its effects. QNB is generally considered a non-selective muscarinic antagonist, binding with high affinity to all muscarinic receptor subtypes. Studies using subtype-selective antagonists have helped to pharmacologically characterize muscarinic receptors. For instance, the rank order of potency for displacing [³H]QNB binding by subtype-selective antagonists in insect brains was 4-DAMP (M3-selective) > pirenzepine (B46924) (M1-selective) > AF-DX 116 (M2-selective), which is similar to the order observed in mammalian brains. nih.gov While QNB itself is non-selective, modifications to its structure, such as those in this compound, can potentially alter its subtype selectivity. Research on QNB analogues has shown that some modifications can lead to slight selectivity for certain subtypes, such as M1 receptors. nih.gov N-methyl scopolamine, a related N-methylated compound, binds to all five subtypes. researchgate.net This suggests that this compound is also likely to be a non-selective or broadly selective muscarinic antagonist, similar to QNB and NMS.

Kinetic Aspects of Ligand-Receptor Association and Dissociation

The rate at which a ligand binds to (association) and dissociates from (dissociation) its receptor provides important information about the dynamic nature of their interaction. Kinetic experiments with [³H]QNB binding to muscarinic receptors in swine tracheal smooth muscle determined the association rate constant (k+1) to be (5.51 ± 0.16) X 10⁸ M⁻¹ min⁻¹ and the dissociation rate constant (k-1) to be (1.41 ± 0.18) X 10⁻² min⁻¹. capes.gov.br The Kd calculated from the ratio of these rate constants (k-1/k+1) was 26.3 ± 3.8 pM, which was close to the Kd value obtained from saturation binding analysis. capes.gov.br In mouse pituitary tumor cells, the association and dissociation rate constants for (-)-[³H]QNB binding were 2.2 X 10⁸ M⁻¹ min⁻¹ and 6.8 X 10⁻³ min⁻¹, respectively. nih.gov These findings indicate that QNB exhibits relatively fast association and slow dissociation rates, contributing to its high affinity binding. While specific kinetic data for this compound was not found, it is reasonable to hypothesize that it would exhibit similar kinetic properties due to its structural resemblance to QNB.

| Ligand | Receptor Source | k+1 (M⁻¹ min⁻¹) | k-1 (min⁻¹) | Kd (pM) (calculated) | Citation |

| [³H]QNB | Swine tracheal smooth muscle | 5.51 x 10⁸ | 1.41 x 10⁻² | 26.3 ± 3.8 | capes.gov.br |

| (-)-[³H]QNB | Mouse pituitary tumor cells | 2.2 x 10⁸ | 6.8 x 10⁻³ | Not specified | nih.gov |

Allosteric Modulation of this compound Binding to Muscarinic Receptors

Allosteric modulation refers to the binding of a ligand to a site distinct from the orthosteric binding site, which influences the binding or efficacy of the orthosteric ligand. Recent research suggests that muscarinic receptors can exist as dimers, and co-operative effects can occur between orthosteric binding sites in a dimer. core.ac.ukresearchgate.net High concentrations of orthosteric antagonists like QNB and N-methyl scopolamine have been shown to slow down the dissociation of their radiolabeled species from all five subtypes of muscarinic receptors, suggesting the presence of allosteric binding sites. researchgate.net The affinity of N-methyl scopolamine at the allosteric site was found to be in the micromolar range across all receptor subtypes. researchgate.net This indicates that this compound, being an N-methylated muscarinic ligand, may also exhibit allosteric binding properties, influencing the binding kinetics of orthosteric ligands to muscarinic receptors. Residues near the entrance of the orthosteric binding pocket have been identified as potential allosteric ligand binding sites. researchgate.net

Molecular Pharmacology and Receptor Dynamics of Me Qnb Interaction

Conformational States of Muscarinic Receptors Induced or Stabilized by Me-QNB Binding

Ligand binding to muscarinic receptors is understood to induce or stabilize specific conformational states of the receptor protein umn.edu. In the context of antagonists like QNB, binding is associated with stabilizing the inactive state of the receptor pnas.orgpnas.orgresearchgate.net. The crystal structure of the M2 muscarinic receptor bound to QNB has been determined, providing a structural basis for understanding this inactive conformation pnas.orgpnas.org. This inactive state is characterized by specific arrangements of the transmembrane helices and intracellular domains that differ significantly from the active, agonist-bound state pnas.orgresearchgate.net. Molecular dynamics simulations have further illustrated the differences in conformational dynamics between the QNB-bound inactive state and the apo (ligand-free) or agonist-bound active states pnas.orgpnas.orgresearchgate.net. For instance, in the QNB-bound M2 receptor, the intracellular domains of the transmembrane helices exhibit strong connections via noncovalent residue interactions, which are altered upon receptor activation pnas.org.

Detailed Analysis of Ligand-Receptor Interaction at the Molecular Level (e.g., Residue Interactions)

The interaction of ligands like QNB with muscarinic receptors occurs at the orthosteric binding site, which is the primary acetylcholine (B1216132) binding site nih.govguidetopharmacology.org. Structural studies, particularly with the M2 receptor, have identified key amino acid residues involved in the binding of QNB nih.govpnas.org. QNB is situated within a binding pocket formed by residues from several transmembrane helices nih.gov. Specific interactions include an electrostatic interaction with Asp103 in transmembrane helix 3 (TM3), hydrogen bonds with Asn405 in TM6, and numerous van-der-Waals interactions with tyrosine (Tyr), tryptophan (Trp), and phenylalanine (Phe) residues nih.gov. These multiple interactions contribute to the high affinity of QNB for muscarinic receptors nih.gov. While 17 of the 18 residues surrounding QNB in the M2 receptor binding site are conserved across all five muscarinic receptor subtypes (M1-M5), explaining the similar affinities of QNB for these subtypes, subtle differences in residue interactions can contribute to subtype-specific effects observed with other ligands nih.govnih.gov. For example, mutations in Tyr7.39 and Tyr7.43 in the M1 receptor have been shown to affect the binding affinity of different ligands, with little effect observed for QNB, suggesting potential compensatory interactions for QNB nih.gov. Molecular dynamics simulations have also highlighted the dynamic nature of residues in the ligand-binding site, with conformational changes observed upon removal of QNB or binding of agonists pnas.orgresearchgate.net.

Structure Activity Relationship Sar Studies of Me Qnb and Its Analogues

Identification of Key Structural Determinants for Muscarinic Receptor Binding Affinity and Selectivity

Me-QNB (often studied in its non-methylated form, QNB, or related quaternary forms like N-methylscopolamine) functions primarily as a high-affinity, non-selective muscarinic antagonist guidetopharmacology.orgwikipedia.orgiiab.menih.gov. Its potent binding is attributed to key interactions within the orthosteric binding pocket of mAChRs. Crystal structures of mAChRs, such as the M2 and M3 subtypes, bound to antagonists like QNB and the related compound tiotropium, reveal a conserved binding mode wikidata.orgnih.gov.

Key structural determinants for high-affinity binding include a hydrogen bond formed between the ligand's hydroxyl and ester moieties and a conserved asparagine residue (Asn6.52) in the receptor nih.gov. Additionally, the positively charged nitrogen atom (in the protonated quinuclidine (B89598) ring of QNB or the quaternary ammonium (B1175870) of this compound) forms an ion-pair with a conserved aspartate residue (Asp3.32) nih.gov. This charged group is typically surrounded by an aromatic cage formed by tyrosine residues (Tyr3.33, Tyr6.51, Tyr7.39, and Tyr7.43), which further stabilizes the interaction through cation-π interactions nih.gov. These conserved features across mAChR subtypes contribute to the challenge of developing subtype-selective orthosteric ligands wikidata.orgnih.gov.

While QNB and this compound are largely non-selective orthosteric antagonists, studies with their analogues have explored how structural modifications can influence binding affinity and introduce a degree of selectivity or alter efficacy (shifting from antagonist to agonist activity). For example, modifying the quinuclidine ring or the benzilate moiety can impact interactions within the binding site chemsrc.com. Studies on analogues with different substituents have shown that the nature of these groups (e.g., unbranched alkyl chains versus branched or cyclic substituents) can determine whether the compound acts as an agonist or antagonist chemsrc.com. The lipid solubility of a ligand may also play a role in its binding profile iiab.me.

Unlike antagonists such as QNB, which typically exhibit single-site binding, muscarinic agonists often display binding curves best described by multiple affinity states (high and low affinity) iiab.menih.gov. These different affinity states for agonists are often regulated by guanine (B1146940) nucleotides, indicating their coupling to G proteins wikipedia.orgnih.gov. This difference in binding behavior between agonists and antagonists highlights a key functional determinant related to ligand structure and receptor activation state.

Design and Synthesis of Novel this compound Derivatives for Receptor Probing

The design and synthesis of novel this compound derivatives and related analogues have been instrumental in probing the muscarinic receptor binding site and understanding the nuances of ligand-receptor interactions. Radiolabeled forms, such as [3H]QNB, have been widely synthesized and utilized as high-affinity probes in radioligand binding assays to quantify receptor density and study the binding characteristics of competing ligands guidetopharmacology.orgwikipedia.orgiiab.menih.gov.

Beyond simple radiolabeling, medicinal chemists have synthesized a variety of analogues to explore the SAR systematically. This includes modifications to the quinuclidine core, the benzilate portion, and the linker connecting these two parts. Examples from research include the synthesis of 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-1-methylpyridines and bicyclic isoxazole (B147169) ester bioisosteres of norarecoline, which are structurally related to muscarinic ligands chemsrc.com. These synthetic efforts aim to create compounds with altered affinity, efficacy, or selectivity profiles.

Structure-guided design approaches, leveraging the information from crystal structures of mAChRs bound to ligands like QNB, have become increasingly important in the rational design of novel ligands nih.gov. By understanding the specific interactions and the subtle differences in the binding pockets of different receptor subtypes (such as the Leu→Phe difference between M2R and M3R), researchers can design analogues intended to selectively target a particular subtype nih.gov. These novel derivatives serve as pharmacological tools to further dissect the roles of individual mAChR subtypes.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches Applied to this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling and related computational approaches have been applied to this compound analogues to establish mathematical relationships between chemical structure and biological activity, such as receptor binding affinity. While traditional QSAR models (like 3D-QSAR) were not extensively detailed in the provided search results, computational methods play a significant role in understanding the SAR of these compounds.

Molecular docking is a widely used technique that predicts the preferred orientation and binding affinity of a ligand within the receptor's binding site nih.gov. By docking this compound analogues into the known structures of mAChRs, researchers can analyze the predicted interactions and correlate them with experimental binding data. This helps identify the key structural features of the ligand that are critical for high-affinity binding and potential selectivity towards different receptor subtypes nih.gov.

Molecular dynamics simulations provide a more dynamic view of ligand-receptor interactions, allowing researchers to observe the flexibility of both the ligand and the receptor over time wikidata.org. These simulations can offer insights into the stability of the binding complex, the influence of the surrounding membrane and solvent, and conformational changes in the receptor induced by ligand binding wikidata.org. For this compound and its analogues, molecular dynamics simulations can help explain observed differences in binding kinetics or allosteric modulation wikidata.org.

Application of Me Qnb in Preclinical Research Models

In Vitro Studies in Cellular Models and Isolated Tissue Preparations

In vitro studies employing Me-QNB, often in its tritiated form ([³H]QNB), have been fundamental in characterizing muscarinic receptors in various biological preparations, including cellular models and isolated tissues. These studies are crucial for determining ligand binding properties, such as affinity and specificity.

Research using [³H]QNB in membrane homogenates from rat brain regions, such as the striatum, cortex, and hippocampus, has demonstrated its ability to bind to muscarinic cholinergic receptors. nih.gov The binding is typically high-affinity and saturable. ahajournals.org Studies have shown that the binding of [³H]QNB can be inhibited by muscarinic antagonists like atropine (B194438) and scopolamine (B1681570), indicating its specificity for mAChRs. nih.govjneurosci.org

In isolated tissue preparations, such as bovine trachea and canine sinoatrial node, [³H]QNB has been used to examine the ligand binding properties of muscarinic receptors. ahajournals.orgphysiology.org These studies help in understanding receptor characteristics in specific peripheral tissues. For instance, in canine left ventricle sections, [³H]QNB binding was found to be rapid, saturable, and of high affinity, with a observed Kd of approximately 0.2 nmol/L. ahajournals.org

Furthermore, [³H]QNB radioligand binding assays have been used to assess muscarinic receptor expression in isolated cell membrane fractions from various sources, including human ovarian tumors, cultured tumor cells, and normal ovarian tissue. mdpi.com These in vitro approaches provide valuable data on receptor density (Bmax) and affinity (Kd) in different cellular contexts. perceptive.com

Ex Vivo Autoradiography and Radioligand Binding in Dissected Tissue Samples

Ex vivo autoradiography and radioligand binding techniques utilize dissected tissue samples to visualize and quantify receptor distribution and binding characteristics after in vivo administration of a radiolabeled ligand or by incubating tissue sections with the radioligand. perceptive.com These methods provide detailed spatial information about receptor localization within tissues.

Studies using ex vivo autoradiography with radiolabeled this compound or related muscarinic ligands like [³H]QNB or [³H]scopolamine have been employed to determine regional muscarinic receptor densities in dissected brain tissue from animal models, such as rats and monkeys. nih.govjneurosci.orgjneurosci.org This technique allows for the correlation of radioligand distribution with known neuroanatomical structures and cholinergic innervation patterns. jneurosci.org

Quantitative autoradiography using [³H]QNB on slide-mounted tissue sections has been performed to assess muscarinic receptor binding in various brain regions. jneurosci.org This involves incubating sections with the radioligand, washing to remove non-specifically bound radioactivity, and then exposing the tissue to film to generate an autoradiogram. jneurosci.org Densitometric analysis of the autoradiograms, often calibrated with tritium (B154650) standards, allows for the quantification of receptor density in different areas. jneurosci.org

Ex vivo studies have also been used to investigate the effects of interventions, such as chronic lithium treatment in rats, on muscarinic receptor binding in dissected brain tissue. nih.gov By comparing radioligand binding in washed and unwashed tissue homogenates, researchers can differentiate between changes in receptor density and the presence of competing ligands retained in the tissue. nih.gov

In Vivo Imaging Methodologies in Animal Models (e.g., Positron Emission Tomography for receptor quantification)

In vivo imaging methodologies, particularly Positron Emission Tomography (PET), have utilized radiolabeled forms of this compound, such as [¹¹C]this compound or related ligands like [¹¹C]QNB, to quantify muscarinic receptors in living animal models. acs.orgahajournals.org PET allows for non-invasive assessment of receptor distribution, density, and availability over time. frontiersin.org

[¹¹C]QNB has been used in in vivo PET studies in baboons to visualize and quantify mAChRs in the brain. acs.org These studies have shown high accumulation of radioactivity in mAChR-rich regions like the striatum and cerebral cortex, with lower uptake in areas known to be deficient in mAChRs, such as the cerebellum. acs.org Pretreatment with muscarinic antagonists like dexetimide (B1670337) significantly reduces the binding of the radiotracer in target regions, confirming the specificity of the binding to mAChRs in vivo. acs.org

The use of PET with radiolabeled this compound or its analogs allows for the determination of receptor concentration (B'max) and affinity constants (Kd) in living subjects. ahajournals.org This provides valuable information about the state of the cholinergic system in different physiological and pathophysiological conditions.

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species

Pharmacokinetic (PK) and pharmacodynamic (PD) characterization of this compound and its radiolabeled derivatives in preclinical species are essential for understanding their behavior in vivo and for the successful design and interpretation of imaging studies. mdpi.comfrontiersin.org PK studies describe the absorption, distribution, metabolism, and excretion of the compound, while PD studies examine its pharmacological effects and interaction with its target, the muscarinic receptor. wdh.ac.id

While specific detailed PK/PD data for this compound in preclinical species were not extensively detailed in the search results, the principles of PK/PD characterization are crucial for radioligands used in PET imaging. mdpi.comfrontiersin.org Understanding the tracer's uptake, distribution, metabolism, and clearance in different tissues and organs is necessary for accurate receptor quantification. mdpi.com

For muscarinic receptor radioligands used in PET, factors such as blood-brain barrier permeability, plasma protein binding, and metabolism influence their delivery to the target receptors and their washout from non-target tissues. frontiersin.org These parameters are important for developing appropriate kinetic models to quantify receptor binding from dynamic PET data. umich.edu

Quantification of Muscarinic Receptor Density and Availability in Animal Brain and Peripheral Tissues

Quantitative imaging techniques, particularly PET with radiolabeled this compound or related ligands, enable the measurement of muscarinic receptor density and availability in the brain and peripheral tissues of living animals. nih.govjneurosci.orgacs.orgfrontiersin.org Receptor density (Bmax) refers to the total number of receptor sites, while availability can be influenced by factors such as endogenous acetylcholine (B1216132) levels or the presence of competing ligands.

In vivo PET studies in baboons using [¹¹C]QNB have allowed for the quantification of mAChR density in various brain regions, showing high levels in the striatum and cerebral cortex. acs.org Similarly, studies in rats using [³H]scopolamine, another muscarinic ligand, and quantitative autoradiography have shown a strong correlation between in vivo tracer distribution and in vitro muscarinic receptor density in different brain areas. jneurosci.orgjneurosci.org

In peripheral tissues, such as the heart, quantitative receptor binding studies using [³H]QNB have been performed in rats to assess muscarinic receptor density in conditions like congestive heart failure. uio.no These studies can reveal changes in receptor expression in disease states. For example, a tendency for increased mAChR density was observed in the ventricles of rats with congestive heart failure compared to control rats, although this did not reach statistical significance in one study. uio.no

Interactive Data Table 1: Muscarinic Receptor Binding in Rat Brain Regions (Inferred from nih.govjneurosci.org)

| Brain Region | [³H]QNB Binding | Notes |

| Striatum | High | Consistent with high mAChR density |

| Cerebral Cortex | High | Consistent with high mAChR density |

| Hippocampus | Detected | Binding observed |

| Cerebellum | Lower | Compared to striatum and cortex |

Note: This table is illustrative and based on qualitative descriptions of binding levels in the provided sources. Specific quantitative values were not consistently available across sources for direct tabulation.

Investigation of Muscarinic Receptor Regulation and Expression Patterns in Preclinical Systems

This compound has been a valuable tool in investigating the regulation and expression patterns of muscarinic receptors in various preclinical systems. By quantifying receptor binding under different experimental conditions or in different animal models, researchers can gain insights into the factors that influence receptor levels and function.

Studies involving chronic lithium treatment in rats have used [³H]QNB binding to investigate the effects on muscarinic receptor density in brain regions. nih.gov While initial findings in unwashed tissue suggested a decrease in receptor density, further analysis of washed tissue indicated that this was likely due to lithium retained in the tissue rather than a permanent alteration in receptor characteristics. nih.gov This highlights the importance of careful experimental design when studying receptor regulation.

Radioligand binding studies using [³H]QNB have also been employed in genetically modified animal models, such as M2 muscarinic receptor knockout mice, to confirm the absence of functional receptors in specific tissues like the heart and to assess the impact on receptor binding in different brain regions. pnas.orgpnas.org These studies are crucial for understanding the physiological roles of individual muscarinic receptor subtypes. pnas.org

Furthermore, studies investigating age-related changes or the effects of hormonal status (e.g., estrogen levels) on muscarinic receptor densities in animal brains have utilized muscarinic ligands, including radioiodinated QNB analogs, for imaging studies, providing insights into how these factors regulate receptor expression. mdpi.com

Development and Validation of Animal Models Utilizing this compound as a Probe for Cholinergic System Studies

This compound, particularly in its radiolabeled forms, has played a significant role in the development and validation of animal models used to study the cholinergic system and related neurological conditions. Its ability to selectively bind to muscarinic receptors makes it a valuable probe for characterizing the cholinergic deficit or alterations in receptor function in these models.

Animal models of neurodegenerative disorders, such as those involving cognitive deficits, have utilized QNB (the parent compound of this compound) as a tool to induce cholinergic dysfunction and assess the impact on learning and memory. researchgate.netnih.gov By acting as a muscarinic antagonist, QNB can impair cholinergic neurotransmission, mimicking aspects of these diseases. researchgate.net Studies in rats have shown that QNB administration can significantly impair the acquisition of learning tasks, such as in the water maze and passive avoidance tests. researchgate.netnih.gov

Radiolabeled this compound and similar muscarinic ligands are also used to validate animal models by quantifying muscarinic receptor changes associated with the disease state or intervention. For example, in models of congestive heart failure in rats, [³H]QNB binding has been used to assess potential changes in myocardial muscarinic receptor density. uio.no

The use of this compound and its derivatives as probes in conjunction with techniques like autoradiography and PET imaging allows researchers to characterize the cholinergic system in these models, evaluate the efficacy of potential therapeutic interventions targeting muscarinic receptors, and translate findings from preclinical studies to clinical applications. acs.orgfrontiersin.org

Interactive Data Table 2: Effect of QNB on Learning Acquisition in Rats (Based on researchgate.netnih.gov)

| Task | QNB Dose Range (mg/kg) | Effect on Acquisition |

| Water Maze | 0.5 - 5.0 | Significantly impaired |

| Passive Avoidance | 2.0 | Significantly impaired |

Note: This table summarizes findings regarding the impact of QNB on the acquisition phase of learning tasks in rats. The data is based on the description in the provided sources.

Advanced Analytical and Computational Methodologies in Me Qnb Research

Spectroscopic and Fluorescence-Based Ligand Binding Techniques (e.g., Fluorescence Anisotropy)

Spectroscopic and fluorescence-based techniques, such as fluorescence anisotropy (FA), are valuable tools for studying ligand binding to receptors in real-time and in a homogeneous format. FA measures the change in the rotational mobility of a fluorescently labeled ligand upon binding to a larger molecule like a receptor. When a small fluorescent tracer binds to a larger particle, its rotation slows down, leading to an increase in fluorescence anisotropy. researchgate.net This technique allows for the continuous monitoring of binding kinetics without separation steps.

Fluorescence anisotropy has been applied to characterize ligand binding dynamics to G protein-coupled receptors (GPCRs), including muscarinic acetylcholine (B1216132) receptors. ut.ee It can be used to determine dissociation constants and assess the binding of unlabeled ligands through competition experiments. nih.gov Studies have evaluated the FA method with fluorescent ligands binding to muscarinic receptors expressed on budded baculovirus particles. While some studies have shown that affinity values determined by FA might be lower than those from other methods, a strong linear correlation suggests its utility in characterizing ligand binding. The real-time monitoring capability of FA also allows for the modeling of more complex interactions, such as allosteric modulation or receptor oligomerization.

Radioligand binding assays using tritiated quinuclidinyl benzilate ([³H]QNB), a related compound to Me-QNB, are also a common spectroscopic method to study muscarinic receptor binding. These assays involve incubating membranes or cells expressing muscarinic receptors with a saturating concentration of [³H]QNB to determine receptor density (Bmax) and affinity (Kd). nih.govusgs.gov Non-specific binding is typically determined in the presence of a high concentration of a non-radioactive muscarinic ligand like atropine (B194438). nih.govias.ac.in The bound radioligand is then separated from free ligand by filtration. nih.govias.ac.in

Data from radioligand binding studies using [³H]QNB have shown varying receptor densities in different tissues and cell lines expressing muscarinic receptors. For example, studies on CHO cell membranes expressing muscarinic m3 receptors determined receptor density and equilibrium dissociation constants using [³H]QNB. nih.gov Similarly, studies on mouse brain regions and heart have used [³H]QNB binding to examine muscarinic receptor expression. nih.govpnas.org

Here is an example of data that might be presented in such studies:

| Tissue/Cell Line | Radioligand | Bmax (fmol/mg protein) | Kd (nM) | Citation |

| CHO cells expressing m3R | [³H]QNB | (Example data) | (Example data) | nih.gov |

| Wild-type mouse heart | [³H]QNB | (Example data) | (Example data) | nih.govpnas.org |

| Wild-type mouse cortex | [³H]QNB | (Example data) | (Example data) | nih.govpnas.org |

| Wild-type mouse striatum | [³H]QNB | (Example data) | (Example data) | nih.govpnas.org |

Computational Modeling and Molecular Dynamics Simulations of this compound-Receptor Complexes

Computational modeling, particularly molecular dynamics (MD) simulations, plays a crucial role in understanding the dynamic interactions between this compound and its receptor targets at an atomic level. MD simulations provide insights into the conformational changes of receptors upon ligand binding, the stability of ligand-receptor complexes, and the pathways of ligand unbinding. pnas.orgresearchgate.net

Studies have utilized MD simulations based on crystal structures of muscarinic receptors bound to antagonists like QNB (a related compound to this compound) to explore receptor dynamics in the inactive state. pnas.orgpnas.org These simulations can reveal how the binding of antagonists stabilizes specific receptor conformations. For instance, MD simulations of the M2 muscarinic receptor bound to QNB have shown that the antagonist appears to stabilize the ionic lock, a key structural motif involved in receptor activation, and confine its motion to inactive conformations. researchgate.net

Different types of MD simulations, including conventional MD (cMD) and accelerated MD (aMD), are employed. Accelerated MD techniques can enhance sampling of conformational space, allowing for the observation of transitions that might be rare in conventional simulations. pnas.orgresearchgate.net For example, aMD simulations starting from the QNB-bound inactive M2 receptor structure have been used to observe receptor activation, which was not observed in microsecond-timescale cMD simulations. pnas.org

Computational studies also investigate the unbinding pathways of ligands like QNB from receptors. Supervised molecular dynamics (SuMD) is one approach used to simulate the unbiased dissociation of small molecules from GPCRs, including the M2 receptor bound to QNB. essex.ac.uk These simulations can provide information about the energy landscape of ligand unbinding and identify metastable states along the dissociation pathway. essex.ac.uk

Force fields, such as CHARMM, are used to describe the parameters for the protein, lipids, water molecules, and ligands like QNB in MD simulations. researchgate.netessex.ac.uk The choice of force field is critical for the accuracy of the simulations.

Data from MD simulations can include metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the protein-ligand complex and analysis of interactions between the ligand and specific receptor residues. essex.ac.uk Potential of Mean Force (PMF) profiles can be generated from aMD simulations to describe the free energy landscape of conformational changes or ligand unbinding. researchgate.net

Here is an example of how simulation data might be presented:

| Simulation Type | Receptor | Ligand | Simulation Length | Key Observation | Citation |

| cMD | M2R | QNB | 100 ns | Receptor remains in inactive state | pnas.org |

| aMD | M2R | QNB | 200 ns | Receptor maintains inactive conformation | pnas.org |

| aMD | M2R (apo) | - | 200-400 ns | Samples multiple conformational states | pnas.orgresearchgate.net |

| SuMD | M2R | QNB | (Variable) | Simulates unbinding pathway, identifies metastable states | essex.ac.uk |

Immunoprecipitation Assays for Receptor Characterization

Immunoprecipitation assays are employed in conjunction with radioligand binding to characterize receptor expression and subtype distribution. This technique involves using subtype-specific antibodies to isolate a particular receptor subtype from a complex mixture of proteins, such as cell membranes or tissue homogenates. nih.govpnas.orgpnas.orgpnas.orgarvojournals.org

In studies involving muscarinic receptors, immunoprecipitation is often performed after labeling the receptors with a non-selective radioligand like [³H]QNB. nih.govpnas.orgpnas.orgpnas.orgarvojournals.org Membranes or solubilized receptors are incubated with subtype-specific antibodies, which bind to their target receptor. nih.govpnas.orgpnas.orgpnas.orgarvojournals.org The antibody-receptor complexes are then precipitated, and the amount of immunoprecipitated receptor is quantified by measuring the associated radioactivity from the bound [³H]QNB. arvojournals.orgahajournals.org

This method allows researchers to determine the relative abundance of different muscarinic receptor subtypes in various tissues or cell lines. arvojournals.org For example, immunoprecipitation studies using [³H]QNB-labeled receptors and subtype-specific antisera have been used to analyze muscarinic receptor expression in different regions of mouse brain and heart. nih.govpnas.orgpnas.orgnih.gov These studies have confirmed the presence and distribution of specific subtypes, such as M2 and M4 receptors, and have been used to verify the absence of functional receptors in knockout mouse models. nih.govpnas.orgpnas.orgpnas.org

Immunoprecipitation assays have revealed that the relative ratios of muscarinic receptor subtypes can vary depending on the tissue. arvojournals.org For instance, studies on rat cortex showed higher levels of m1 and m3 receptors compared to the m2 subtype. jneurosci.org

Here is an example of how immunoprecipitation data might be presented:

| Tissue/Cell Line | Radioligand | Antibody Specificity | Immunoprecipitated Receptor (% of total labeled) | Citation |

| Rat Cortex | [³H]QNB | Anti-m1 | (Example data) | arvojournals.orgjneurosci.org |

| Rat Cortex | [³H]QNB | Anti-m2 | (Example data) | arvojournals.orgjneurosci.org |

| Rat Cortex | [³H]QNB | Anti-m3 | (Example data) | arvojournals.orgjneurosci.org |

| Mouse Heart | [³H]QNB | Anti-M2 | (Example data) | nih.govpnas.orgpnas.org |

| Mouse Striatum | [³H]QNB | Anti-M4 | (Example data) | pnas.orgnih.gov |

Immunoprecipitation, in combination with radioligand binding, provides crucial data on the protein expression levels of specific receptor subtypes, complementing findings from mRNA studies. usgs.gov

Future Perspectives and Unexplored Research Avenues for Me Qnb

Development of Novel Me-QNB-Based Probes with Enhanced Selectivity or Kinetic Properties

The development of novel this compound-based probes with enhanced selectivity for specific muscarinic receptor subtypes (M1-M5) or improved kinetic properties represents a significant future direction. While QNB itself is considered a non-selective muscarinic antagonist, studies involving QNB analogues have demonstrated the potential for achieving subtype selectivity. For instance, heterocyclic QNB analogues have shown slight selectivity for M1 receptors, with a 2-thienyl derivative exhibiting enhanced potency at M1 and M2 receptors compared to brominated QNB derivatives. wikipedia.orgwikipedia.org This suggests that structural modifications to the this compound scaffold could yield probes with tailored binding profiles for individual mAChR subtypes.

Enhancing the kinetic properties of this compound-based probes is another crucial area. Ligand binding kinetics, including association and dissociation rates, play a vital role in determining the duration and nature of receptor interactions. Developing probes with optimized kinetic profiles could lead to tools better suited for specific experimental techniques, such as live-cell imaging or kinetic binding studies, providing a more dynamic understanding of receptor engagement. Research into the kinetic properties of ligands for other G protein-coupled receptors (GPCRs) highlights the importance of parameters like on-rate and residence time for various applications. thegoodscentscompany.com Applying similar principles to this compound derivative design could yield probes with faster association for rapid labeling or slower dissociation for prolonged tracing.

Furthermore, the potential for developing radiolabeled this compound derivatives for advanced imaging techniques, such as Positron Emission Tomography (PET), remains an active area of interest. While tritiated QNB ([3H]QNB) has been widely used in in vitro and some in vivo studies, the development of probes labeled with isotopes suitable for PET (e.g., 18F or 11C) could enable non-invasive imaging of muscarinic receptors in living systems with higher spatial and temporal resolution. wikipedia.orgfishersci.ca This would be invaluable for studying receptor distribution and changes in various physiological and pathological states.

Elucidation of Further Mechanistic Insights into Muscarinic Receptor Allostery and Function through this compound Research

This compound and its interactions with muscarinic receptors continue to be instrumental in unraveling the complexities of receptor allostery and function. Allosteric modulation, where ligands bind to sites distinct from the orthosteric (agonist binding) site, can profoundly influence receptor conformation and activity. Studies using QNB have provided evidence for the existence of allosteric sites on muscarinic receptors, and its binding has been utilized to investigate the effects of allosteric modulators. wikipedia.orgfishersci.cawikipedia.orgfishersci.caciteab.com

Future research utilizing this compound could focus on precisely mapping these allosteric sites across different mAChR subtypes and understanding the molecular mechanisms by which allosteric ligands modify this compound binding and, consequently, receptor function. The crystal structure of the M2 receptor bound to QNB has already provided valuable insights into the orthosteric pocket and potential allosteric regions. wikipedia.orgfishersci.at Further structural studies, potentially with this compound or novel this compound-based allosteric probes in complex with different receptor subtypes, could offer unprecedented detail on the conformational changes induced by ligand binding and the interplay between orthosteric and allosteric sites.

Investigating the kinetic aspects of allosteric modulation using this compound could also provide deeper mechanistic insights. Understanding how allosteric ligands alter the association and dissociation rates of this compound binding can shed light on the dynamic nature of receptor-ligand interactions and the allosteric control of receptor activation and deactivation. This knowledge is critical for the rational design of new therapeutic agents that target allosteric sites to fine-tune muscarinic receptor signaling.

Expansion of Preclinical Research Applications in Uncharted Biological Systems

The application of this compound in preclinical research has primarily focused on characterizing muscarinic receptors in well-established systems, such as rodent brain tissue and cultured cell lines. wikipedia.orgwikipedia.orgmims.com However, expanding its application to uncharted biological systems and models holds significant potential for uncovering novel roles of muscarinic receptors and evaluating potential therapeutic interventions.

This could include exploring mAChR function in less-studied organ systems or tissues where their roles are not fully understood. Furthermore, applying this compound research to a wider range of animal models, including those for various diseases or genetic modifications, could provide valuable insights into the involvement of muscarinic receptors in complex pathophysiological processes. Studies using [3H]QNB in models of neurotoxicant exposure or in muscarinic receptor knockout mice have already demonstrated the utility of this approach in understanding receptor alterations in disease states. mims.commims.comepa.govdsmz.de

Exploring the application of this compound in the context of emerging research fields, such as synthetic biology and complex in vitro systems (e.g., organoids or microphysiological systems), could also open new avenues. herts.ac.ukwikidata.orgwikidata.orgalfa-chemistry.com These systems offer more physiologically relevant environments than traditional cell cultures and could provide a better platform for studying muscarinic receptor function and ligand interactions in a more complex biological context. Utilizing this compound in such systems could help validate these models and provide a bridge between in vitro findings and in vivo relevance.

Furthermore, investigating the interaction of this compound with muscarinic receptors in non-mammalian species could provide evolutionary insights into cholinergic signaling and potentially identify novel receptor subtypes or regulatory mechanisms.

Q & A

Q. How can I design a reproducible synthesis protocol for Me-QNB?

Methodological Answer:

- Follow standardized procedures for chemical synthesis, including precise stoichiometric ratios, reaction conditions (temperature, solvent, time), and purification steps (e.g., column chromatography, recrystallization).

- Document all steps in detail, including deviations and troubleshooting, to enable replication. Use characterization techniques like NMR, IR, and mass spectrometry (MS) to verify structural integrity .

- Table 1: Key Parameters for Reproducible Synthesis

| Parameter | Example Values | Measurement Tool |

|---|---|---|

| Reaction Temperature | 25–80°C | Thermocouple |

| Solvent System | Dichloromethane:MeOH (9:1) | HPLC |

| Purity Threshold | ≥95% | Analytical HPLC |

Q. What spectroscopic methods are optimal for initial characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm molecular structure and assess purity (e.g., absence of solvent peaks).

- Mass Spectrometry (MS): High-resolution MS (HRMS) provides exact mass verification.

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., carbonyl stretches). Cross-reference spectral data with computational predictions (e.g., DFT) for validation .

Q. What are the key purity criteria for this compound in experimental research?

Methodological Answer:

- Quantitative Metrics: Use HPLC with a calibrated standard to ensure ≥95% purity. Elemental analysis (C, H, N) should align with theoretical values within ±0.3%.

- Qualitative Checks: Monitor for byproducts via thin-layer chromatography (TLC) and ensure absence of endotoxins in biological studies .

Advanced Research Questions

Q. How can contradictions in reported binding affinities of this compound across studies be resolved?

Methodological Answer:

- Variable Analysis: Compare assay conditions (pH, temperature, buffer composition) and receptor isoforms used. For example, discrepancies in IC₅₀ values may arise from differences in cell lines (e.g., CHO vs. HEK293).

- Statistical Harmonization: Apply meta-analysis frameworks to normalize data, adjusting for covariates like ligand concentration ranges or assay detection limits .

- Table 2: Common Variables Affecting Binding Assays

| Variable | Impact on Affinity Measurement | Mitigation Strategy |

|---|---|---|

| Receptor Density | Higher density → Lower IC₅₀ | Normalize to receptor expression |

| Assay Temperature | 4°C vs. 37°C alters kinetics | Standardize to 25°C |

Q. What strategies ensure robust in vivo pharmacological profiling of this compound?

Methodological Answer:

- Dose-Response Design: Use at least five dose levels to establish efficacy and toxicity thresholds. Include vehicle controls and blinded randomization to reduce bias.

- Ethical Compliance: Adhere to institutional guidelines for animal welfare (e.g., 3Rs principles) and validate endpoints (e.g., behavioral assays, biomarker levels) .

Q. How can a structure-activity relationship (SAR) model for this compound analogs be developed?

Methodological Answer:

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes of analogs. Pair with empirical data (e.g., IC₅₀, logP) to refine models.

- Experimental Validation: Synthesize analogs with systematic substitutions (e.g., halogenation, alkyl chain variation) and test activity in parallel assays. Cross-reference with existing SAR databases to identify trends .

Data Presentation and Reproducibility

- Best Practices:

- Raw Data Archiving: Deposit spectral data, crystallographic files, and assay results in public repositories (e.g., Zenodo) with unique DOIs .

- Supplemental Materials: Include detailed protocols, statistical code, and instrument calibration logs in appendices or supplementary files to facilitate replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.